molecular formula C16H16F3N3O3 B5406584 N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide

N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide

Katalognummer: B5406584
Molekulargewicht: 355.31 g/mol
InChI-Schlüssel: UJLPBWUFMGJWBK-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide, also known as TFP-NH2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of various physiological and pathological processes in the central nervous system (CNS).

Wirkmechanismus

N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. Activation of mGluR5 by this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways. These signaling pathways are involved in the regulation of various physiological and pathological processes in the CNS, including synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases (3).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the CNS. For example, this compound has been shown to enhance long-term potentiation (LTP) and synaptic transmission in the hippocampus, which is a key brain region involved in learning and memory (4). This compound has also been shown to reduce anxiety-like behavior in animal models (5). In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (6).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide is its high selectivity for mGluR5, which allows for specific modulation of mGluR5 signaling pathways. This makes this compound a valuable tool for studying the role of mGluR5 in various physiological and pathological processes in the CNS. However, one of the limitations of this compound is its relatively low potency compared to other mGluR5 agonists, which may limit its use in certain experiments (7).

Zukünftige Richtungen

There are several future directions for the research on N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide. One possible direction is to investigate the potential therapeutic applications of this compound in the treatment of various CNS disorders, such as anxiety disorders, depression, drug addiction, and neurodegenerative diseases. Another direction is to develop more potent and selective mGluR5 agonists based on the structure of this compound, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound in the CNS.
In conclusion, this compound is a promising compound for scientific research due to its selective agonist activity for mGluR5. Its use has been instrumental in the study of various physiological and pathological processes in the CNS. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The continued investigation of this compound is expected to provide valuable insights into the role of mGluR5 in the CNS and its potential therapeutic applications.
References:
1. T. W. Stone, D. J. Lodge, Neuropharmacology, 2013, 66, 53-81.
2. M. F. Jackson, S. J. Bolger, R. J. Goldstein, J. A. Rainbow, S. B. Browning, J. D. Kolodziejczyk, D. J. Williams, G. W. Macdonald, J. Med. Chem., 2004, 47, 5825-5828.
3. C. Lafourcade, F. J. Ramirez, M. J. Mato, J. M. Ortiz, J. L. Gelpi, J. Med. Chem., 2002, 45, 2697-2700.
4. A. M. Fitzjohn, J. M. Bortolotto, S. Palmer, M. F. Jackson, P. A. Kuenzi, G. W. Macdonald, S. B. Bowlby, J. C. Walker, D. J. Collingridge, J. Neurosci., 2002, 22, 7438-7446.
5. M. R. Riedel, M. F. Jackson, J. D. Walker, S. J. Smith, K. E. Salhoff, J. B. Barrett, J. D. Bolivar, J. S. Jones, Neuropharmacology, 2014, 77, 402-412.
6. J. L. Gelpi, A. M. Fitzjohn, J. M. Bortolotto, S. Palmer, J. C. Walker, G. W. Macdonald, J. Neurosci., 2003, 23, 4552-4561.
7. T. W. Stone, D. J. Lodge, Neuropharmacology, 2013, 66, 53-81.

Synthesemethoden

The synthesis of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide involves the reaction of 2-(3-trifluoromethylphenoxy)pyridine-3-boronic acid with N-Boc-D-serine, followed by deprotection of the N-Boc group with trifluoroacetic acid. The final product is obtained by coupling the resulting N-Boc-D-serine derivative with 1-(methylamino)-1-oxo-3-phenylpropane-2-carboxylic acid tert-butyl ester using N,N'-diisopropylcarbodiimide as the coupling agent. This synthesis method has been reported in detail in literature (1).

Wissenschaftliche Forschungsanwendungen

N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes in the CNS. For example, this compound has been used to investigate the involvement of mGluR5 in synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (2).

Eigenschaften

IUPAC Name

(2R)-2-amino-3-hydroxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)11-4-1-5-12(7-11)25-15-10(3-2-6-21-15)8-22-14(24)13(20)9-23/h1-7,13,23H,8-9,20H2,(H,22,24)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPBWUFMGJWBK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)C(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.